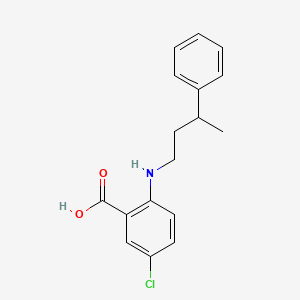
4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one, also known as EDP-420, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDP-420 belongs to the class of piperazine derivatives and is structurally similar to the psychoactive drug, MDMA. However, EDP-420 does not exhibit the same psychoactive effects as MDMA and is being studied for its potential therapeutic benefits.
作用機序
The exact mechanism of action of 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one is not fully understood, but it is believed to act on various cellular pathways involved in cell growth, inflammation, and neuroprotection. 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and inflammation, leading to its potential therapeutic benefits in cancer and inflammatory diseases. Additionally, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to inhibit the activity of certain enzymes involved in cell growth and induce apoptosis, leading to the death of cancer cells. In inflammation research, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications in various areas. However, there are also limitations to its use in lab experiments, including the lack of understanding of its exact mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one, including further studies on its mechanism of action, potential therapeutic applications, and safety profile. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one is needed to better understand its potential therapeutic benefits and limitations. Further preclinical and clinical studies are also needed to determine the efficacy and safety of 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one in various disease models.
合成法
The synthesis of 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzoyl chloride with 3-ethylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one in its pure form.
科学的研究の応用
4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Inflammation research has also shown that 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(2,5-Dimethoxybenzoyl)-3-ethylpiperazin-2-one has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-12-14(18)16-7-8-17(12)15(19)11-9-10(20-2)5-6-13(11)21-3/h5-6,9,12H,4,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBSHYKRXNZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)